Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(+-)-
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Overview
Description
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(±)- is a complex organic compound with a unique structure that includes an oxirane ring, an octanamide chain, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(±)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with octanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(±)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(±)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(±)- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.
Vanillin: Widely used in flavoring and fragrance industries.
Ferulic acid: Exhibits antioxidant and anticancer activities.
Uniqueness
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(±)- is unique due to its combination of an oxirane ring and an octanamide chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
150988-85-5 |
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Molecular Formula |
C26H43NO4 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-[(2R,3S)-3-octyloxiran-2-yl]octanamide |
InChI |
InChI=1S/C26H43NO4/c1-3-4-5-6-8-11-14-23-24(31-23)15-12-9-7-10-13-16-26(29)27-20-21-17-18-22(28)25(19-21)30-2/h17-19,23-24,28H,3-16,20H2,1-2H3,(H,27,29)/t23-,24+/m0/s1 |
InChI Key |
AGOIHCNDEWXAGS-BJKOFHAPSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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